1',3',3A',5'-tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine
Description
1',3',3A',5'-Tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine is a spirocyclic compound featuring a cyclopropane ring fused to a pyrazolo-oxazine scaffold, with an amine substituent at the 6' position. Its unique spiro architecture confers structural rigidity, which can enhance binding specificity in pharmacological contexts.
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-6-amine |
InChI |
InChI=1S/C8H13N3O/c9-6-4-11-7(12-5-6)3-8(10-11)1-2-8/h4,7,10H,1-3,5,9H2 |
InChI Key |
RSNNJRRNVYREOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC3N(N2)C=C(CO3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as cyclopropane derivatives and pyrazole intermediates can be subjected to cyclization reactions in the presence of suitable catalysts and solvents . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1’,3’,3A’,5’-tetrahydrospiro[cyclopropane-1,2’-pyrazolo[5,1-b][1,3]oxazin]-6’-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Core Structural Features
| Compound Name | Core Heterocycle | Spiro Ring | Amine Position | Key Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| Target Compound | Pyrazolo[5,1-b][1,3]oxazine | Cyclopropane | 6' | None | Likely C₉H₁₂N₃O | ~178.2 (estimated) |
| Spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazin]-2'-amine hydrochloride [5] | Pyrazolo[5,1-b][1,3]oxazine | Cyclobutane | 2' | HCl salt | C₉H₁₄ClN₃O | 215.68 |
| 6,6-Dimethyl-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride [9] | Pyrazolo[3,2-b][1,3]oxazine | None | 3' | 6,6-dimethyl, HCl salt | C₈H₁₄ClN₃O | 203.67 |
| Pyrazolo[5,1-b][1,3]benzothiazole derivatives [7] | Pyrazolo[5,1-b][1,3]benzothiazole | None | Varies | Aryl (e.g., 4-Cl, 4-F) | C₁₄H₈ClN₃S | 285.75 (e.g., 6d) |
Key Observations :
- Spiro vs. Fused Systems: The target compound’s cyclopropane spiro ring introduces strain and rigidity, contrasting with non-spiro fused systems (e.g., benzothiazole derivatives in ) .
- Heterocycle Variations : Pyrazolo-oxazines (electron-rich due to oxygen) differ from pyrazolo-thiazoles (e.g., ’s CRF1 antagonists), which contain sulfur, influencing electronic properties and metabolic stability .
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
| Compound (Example) | Melting Point (°C) | Solubility Trends | Spectral Data (Notable Features) |
|---|---|---|---|
| Target Compound (estimated) | 150-200 (predicted) | Moderate in polar solvents | IR: N-H stretch ~3300 cm⁻¹; ¹³C NMR: Cyclopropane δ ~10-15 ppm |
| 3-(4-Cl-phenyl)pyrazolo-benzothiazole [7] | 182-183 | Low (hydrophobic aryl) | ¹H NMR: Aromatic protons δ 7.5-8.2 ppm |
| CRF1 antagonist 6t [15] | Not reported | Enhanced (dialkylamino) | MS: [M+H]⁺ = 522.2; Functional IC₅₀ = 7.1 nM |
Key Observations :
- The cyclopropane spiro ring in the target compound may lower melting points compared to rigid fused systems (e.g., 6d at 182°C) due to reduced crystallinity .
- Amine positioning (6' vs. 3') influences solubility; 6'-amines may exhibit better aqueous compatibility than 3'-analogs .
Table 4: Pharmacological Profiles of Pyrazolo Heterocycles
Key Observations :
Biological Activity
1',3',3A',5'-Tetrahydrospiro[cyclopropane-1,2'-pyrazolo[5,1-b][1,3]oxazin]-6'-amine is a synthetic compound characterized by its unique spirocyclic structure, which integrates a cyclopropane moiety with a pyrazolo[5,1-b][1,3]oxazine framework. This compound has garnered attention due to its potential biological activities, including antioxidant, antiproliferative, and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Cycloaddition reactions : These reactions are used to form the spirocyclic structure efficiently.
- Functional group transformations : Modifications of the amine functional group enhance the biological activity of the compound.
Antioxidant Activity
Preliminary studies indicate that this compound exhibits significant antioxidant properties. The compound demonstrated a DPPH radical scavenging activity of approximately 70% at 10 µM concentration, comparable to standard antioxidants like Trolox (77.6%) .
Antiproliferative Effects
Research has shown that this compound possesses antiproliferative activity against various cancer cell lines. In vitro studies reported IC50 values ranging from 22 nM to 31 nM against different cancer types. Notably, it was effective in activating apoptotic pathways by upregulating caspase-3 and downregulating anti-apoptotic proteins such as Bcl2 .
Case Study: Apoptotic Assays
In a study involving human epithelial cancer cells (A-594), the compound significantly elevated caspase-3 levels compared to untreated controls. The findings indicated that the compound could induce apoptosis effectively, which is crucial for its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It showed promising activity against several bacterial strains. For instance, derivatives with similar structural features were tested against MRSA and demonstrated significant antibacterial effects .
Comparative Analysis with Related Compounds
To better understand the biological significance of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Amino-4H-pyrazolo[4,3-d]pyrimidine | Structure | Exhibits strong anti-inflammatory properties |
| Spiro[indoline-3,4'-piperidine] | Structure | Known for neuroprotective effects |
| 6-Amino-2-pyridone derivatives | Structure | Potential anticancer agents |
These comparisons highlight the unique structural and functional aspects of this compound while indicating its potential in medicinal chemistry and drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
